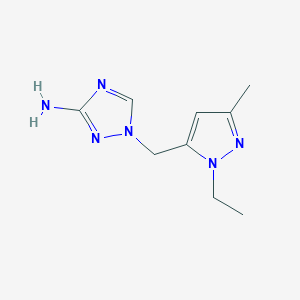
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C9H13N5. Let’s break down its structure:
Core Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyrazole moiety.
Functional Groups:
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Condensation Reaction
- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylamine
- Reactant: 1H-1,2,4-triazol-3-carbaldehyde
- Conditions: Condensation in the presence of a suitable base (e.g., sodium hydroxide).
- Product: 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine
-
Cyclization Reaction
- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylcarboxylic acid hydrazide
- Reactant: Thionyl chloride (SOCl2)
- Conditions: Cyclization under reflux conditions.
- Product: The desired compound.
Industrial Production
The industrial production of this compound involves scaling up the synthetic routes using optimized conditions and efficient purification methods.
Analyse Chemischer Reaktionen
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions at the pyrazole or triazole positions are possible.
Reduction: Reduction of functional groups may occur.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Agriculture: Potential use as a pesticide or fungicide.
Materials Science: Incorporation into polymers or materials with specific properties.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H14N6 |
|---|---|
Molekulargewicht |
206.25 g/mol |
IUPAC-Name |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N6/c1-3-15-8(4-7(2)12-15)5-14-6-11-9(10)13-14/h4,6H,3,5H2,1-2H3,(H2,10,13) |
InChI-Schlüssel |
RLNIUXDJBDVAHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



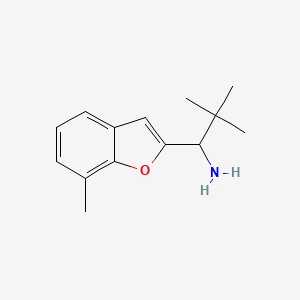
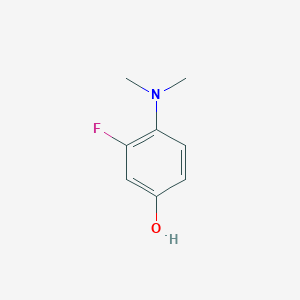


![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
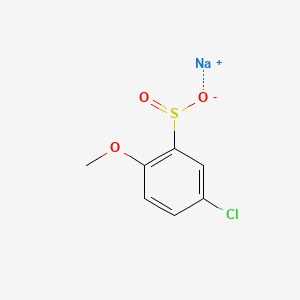
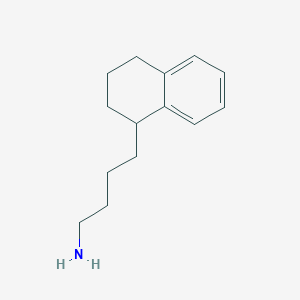
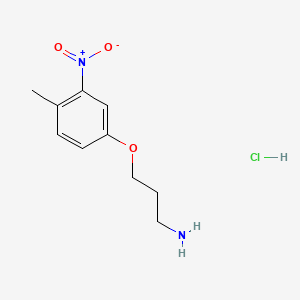
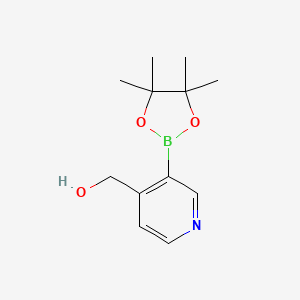
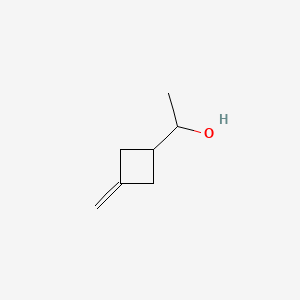
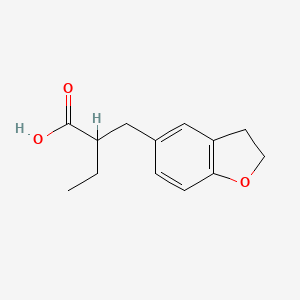

![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
